Suberylglycine

Vue d'ensemble

Description

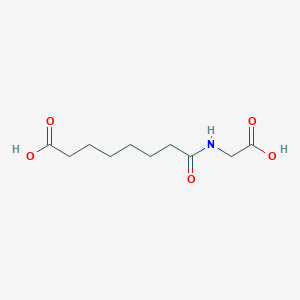

La subérylglycine est une forme conjuguée à la glycine de l’acide dicarboxylique acide subérique. C’est un métabolite endogène présent chez l’homme et d’autres organismes. Ce composé est particulièrement remarquable pour son rôle dans les troubles métaboliques, comme la déficience en acyl-CoA déshydrogénase à chaîne moyenne, où ses niveaux urinaires sont significativement élevés .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La subérylglycine peut être synthétisée par conjugaison de l’acide subérique avec la glycine. Cette réaction est généralement catalysée par l’enzyme glycine N-acyltransférase. Les conditions réactionnelles impliquent généralement la présence d’acyl-CoA et de glycine, conduisant à la formation de subérylglycine et de CoA .

Méthodes de production industrielle :

Analyse Des Réactions Chimiques

Types de réactions : La subérylglycine subit principalement des réactions de conjugaison. Elle est formée par la réaction enzymatique entre l’acyl-CoA et la glycine, catalysée par la glycine N-acyltransférase .

Réactifs et conditions courantes :

Réactifs : Acyl-CoA, glycine

Conditions : Catalyse enzymatique par la glycine N-acyltransférase

Principaux produits formés : Le principal produit de la réaction impliquant la subérylglycine est le CoA, aux côtés de la subérylglycine elle-même .

4. Applications de la Recherche Scientifique

La subérylglycine a plusieurs applications dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : Utilisée comme composé de référence dans l’étude des voies métaboliques impliquant les acides dicarboxyliques et leurs conjugués.

Médecine : Ses taux élevés dans les urines sont utilisés pour le diagnostic de certains troubles métaboliques.

Industrie : Applications potentielles dans le développement d’outils de diagnostic et d’interventions thérapeutiques pour les maladies métaboliques.

Applications De Recherche Scientifique

Diagnostic Applications

Suberylglycine is used as a biomarker for diagnosing specific metabolic disorders, particularly those related to fatty acid oxidation. Its measurement can indicate abnormalities in metabolic pathways, making it valuable in clinical settings.

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

- Case Studies : this compound levels are significantly elevated in patients with MCADD. For instance, studies have shown that urine samples from affected individuals exhibit increased concentrations of this compound alongside other acyl glycines such as hexanoylglycine .

- Mechanism : The accumulation of this compound occurs due to impaired fatty acid oxidation, leading to the excretion of unprocessed acyl-CoA derivatives .

Propionic Acidemia

- Biomarker Utility : In propionic acidemia, this compound is also found to be elevated. It acts as a marker for the disorder and is often measured alongside other organic acids during metabolic screening .

- Clinical Relevance : The presence of this compound can aid in diagnosing propionic acidemia, which is crucial for initiating appropriate dietary management and treatment strategies.

Metabolic Research

This compound's role extends beyond diagnostics; it is also essential in understanding metabolic pathways and their implications for health.

Fatty Acid Metabolism Studies

- Research Insights : Studies involving animal models have indicated that alterations in the levels of this compound can reflect changes in fatty acid metabolism, particularly under conditions of dietary fat restriction or metabolic stress .

- Metabolite Profiling : The analysis of urinary organic acids, including this compound, provides insights into the metabolic state of individuals and can help researchers understand the biochemical basis of various disorders .

Genetic Studies

- Genetic Correlations : Genetic sequencing has revealed mutations associated with elevated levels of this compound in patients with fatty acid oxidation disorders. For example, variants in the ACADM gene have been linked to MCADD, correlating with increased excretion of this metabolite .

- Potential for Gene Therapy : Understanding the genetic basis for elevated this compound levels opens avenues for potential gene therapy interventions aimed at correcting underlying metabolic defects.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Diagnostic Biomarker | Elevated levels indicate specific metabolic disorders | Used in MCADD and propionic acidemia |

| Fatty Acid Metabolism Research | Reflects changes in metabolism under stress | Insights into dietary impacts on metabolism |

| Genetic Studies | Links between genetic mutations and metabolite levels | Identifies potential targets for therapy |

Mécanisme D'action

La subérylglycine exerce ses effets principalement par son rôle de métabolite dans le métabolisme des acides gras. Elle est formée par la conjugaison de l’acide subérique avec la glycine, un processus catalysé par la glycine N-acyltransférase. Cette réaction fait partie du mécanisme de l’organisme pour détoxifier et excréter l’excès d’acides gras .

Composés Similaires :

Hexanoylglycine : Un autre acide dicarboxylique conjugué à la glycine, similaire en structure et en fonction à la subérylglycine.

Octanoylglycine : Similaire en structure, formé par la conjugaison de l’acide octanoïque avec la glycine.

Unicité : La subérylglycine est unique en raison de son rôle spécifique dans le métabolisme des acides gras à chaîne moyenne. Ses taux élevés dans les urines sont particulièrement indicatifs d’une déficience en acyl-CoA déshydrogénase à chaîne moyenne, ce qui en fait un biomarqueur précieux pour cette affection .

Comparaison Avec Des Composés Similaires

Hexanoylglycine: Another glycine-conjugated dicarboxylic acid, similar in structure and function to suberylglycine.

Octanoylglycine: Similar in structure, formed by the conjugation of octanoic acid with glycine.

Uniqueness: this compound is unique due to its specific role in the metabolism of medium-chain fatty acids. Its elevated levels in urine are particularly indicative of medium-chain acyl-CoA dehydrogenase deficiency, making it a valuable biomarker for this condition .

Activité Biologique

Suberylglycine, a dicarboxylic acid and acyl glycine, is a compound that has garnered attention for its biological activity, particularly in relation to metabolic disorders. This article delves into its synthesis, biological significance, case studies, and research findings.

This compound is formed through the enzymatic reaction catalyzed by glycine N-acyltransferase (EC 2.3.1.13), which facilitates the conjugation of acyl-CoA with glycine to produce N-acylglycines. The chemical formula for this compound is C₉H₁₅NO₄, with a molecular weight of approximately 231.25 g/mol. It is classified as an N-acyl-alpha amino acid, a category that includes various metabolites derived from fatty acids.

Biological Significance

This compound plays a crucial role in several metabolic pathways and is associated with various inborn errors of metabolism, particularly:

- Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) : Elevated levels of this compound in urine are indicative of MCAD deficiency, a condition that impairs fatty acid oxidation and leads to an accumulation of medium-chain acyl-CoAs.

- Propionic Acidemia : This metabolic disorder also correlates with increased levels of this compound, further highlighting its role as a biomarker for metabolic dysfunction.

Diagnostic Applications

The measurement of this compound levels in urine is employed as a diagnostic tool for metabolic disorders. Abnormal excretion patterns can prompt further investigation into underlying conditions. For instance, elevated urinary this compound levels have been observed in patients experiencing acute metabolic crises related to fatty acid oxidation disorders.

Table 1: Diagnostic Relevance of this compound

| Disorder | Urinary this compound Levels | Diagnostic Significance |

|---|---|---|

| Medium-Chain Acyl-CoA Deficiency | Elevated | Indicator of impaired fatty acid metabolism |

| Propionic Acidemia | Elevated | Suggests disruption in propionate metabolism |

Case Study 1: MCAD Deficiency

A five-year-old child presented with seizures and hypoglycemia was diagnosed with MCAD deficiency after urinary organic acid analysis revealed elevated this compound levels. The treatment involved dietary modifications and L-carnitine supplementation, resulting in normal developmental outcomes post-treatment .

Case Study 2: Propionic Acidemia

In another case involving propionic acidemia, high urinary levels of this compound were detected alongside other organic acids like glutaric acid. The patient exhibited symptoms consistent with metabolic decompensation but responded well to dietary management and carnitine therapy .

Research Findings

Research indicates that this compound interacts with various biochemical pathways related to amino acid metabolism and fatty acid oxidation. Studies have shown that its levels can be influenced by dietary intake and overall metabolic health, making it a potential indicator of metabolic function or dysfunction .

Key Findings:

- Elevated Levels : this compound is often found at elevated levels during acute illness in patients with metabolic disorders.

- Biomarker Potential : Its presence in urine serves as a valuable biomarker for diagnosing specific metabolic conditions.

- Role in Detoxification : this compound may participate in detoxifying xenobiotics and endogenous organic acids through conjugation processes .

Propriétés

IUPAC Name |

8-(carboxymethylamino)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXATVKDSYDWTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209080 | |

| Record name | Suberylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Suberylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60317-54-6 | |

| Record name | Suberylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60317-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suberylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suberylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.